6-Bromo-2-tetralone ethylene ketal

Description

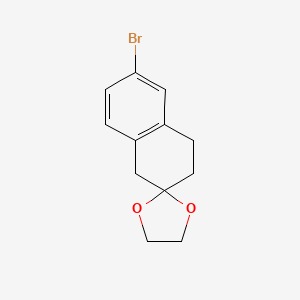

6-Bromo-2-tetralone ethylene ketal is a brominated tetralone derivative protected as an ethylene ketal. The compound features a fused bicyclic structure (tetralone backbone) with a bromine substituent at the 6-position and an ethylene ketal group at the 2-position. The ketal functionality stabilizes the ketone moiety, making it resistant to nucleophilic or reducing conditions during synthetic procedures . This compound is likely utilized as an intermediate in organic synthesis, particularly in reactions requiring selective deprotection or further functionalization of the bromine substituent.

Properties

Molecular Formula |

C12H13BrO2 |

|---|---|

Molecular Weight |

269.13 g/mol |

IUPAC Name |

7'-bromospiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene] |

InChI |

InChI=1S/C12H13BrO2/c13-11-2-1-10-8-12(14-5-6-15-12)4-3-9(10)7-11/h1-2,7H,3-6,8H2 |

InChI Key |

HGNTYOWZYSSTKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CC3=C1C=C(C=C3)Br)OCCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares key properties of 6-Bromo-2-tetralone ethylene ketal with structurally related brominated ketals:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₃BrO₂ | 269.14 | Not available | Fused bicyclic system; bromine at 6-position; ketal stabilizes ketone |

| 4-Bromobenzophenone ethylene ketal | C₁₅H₁₃BrO₂ | 305.17 | 59793-76-9 | Aromatic benzophenone backbone; bromine at para-position; extended conjugation |

| 3-Buten-2-one ethylene ketal | C₅H₈O₂ | 100.12 | Not available | Simple α,β-unsaturated ketal; used in palladium-catalyzed cross-couplings |

Key Observations :

- Molecular Complexity: The fused tetralone system in this compound introduces steric constraints and electronic effects distinct from the linear benzophenone or butenone analogs.

- Bromine Reactivity: The bromine in this compound is positioned on a saturated carbon, whereas in 4-Bromobenzophenone ethylene ketal, it resides on an aromatic ring. This difference influences reactivity in substitution or cross-coupling reactions .

a) Catalytic Hydrogenation

Ethylene ketals are often employed to protect ketones during hydrogenation. For example, a cardanolide ketal (structurally analogous to this compound) was hydrogenated over palladium on carbon to yield a saturated product, demonstrating the ketal’s stability under reducing conditions . In contrast, α,β-unsaturated ketals like 3-buten-2-one ethylene ketal undergo palladium-catalyzed arylations with bromobenzene, producing benzalacetone ethylene ketal in 92% yield . The tetralone system in this compound may hinder similar reactions due to steric bulk.

b) Acid Hydrolysis

Ketal hydrolysis typically requires strong acids. For instance, a cardanolide ketal was hydrolyzed using 2.8 M perchloric acid in aqueous tetrahydrofuran . The fused tetralone system in this compound may slow hydrolysis compared to simpler ketals like 3-buten-2-one ethylene ketal, which lacks steric hindrance.

c) Cross-Coupling Reactions

4-Bromobenzophenone ethylene ketal’s aromatic bromine is primed for Suzuki or Ullmann couplings. However, the bromine in this compound, being aliphatic, may require harsher conditions or specialized catalysts for analogous reactions .

Industrial and Patent Relevance

Dorf Ketal’s patents on ethylene process technologies (e.g., carbonyl compound removal) highlight the industrial importance of ketals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.